(Rac)-Atropine-d3 is the stable, deuterium-labeled form of (Rac)-Atropine, a tropane alkaloid and competitive antagonist of muscarinic acetylcholine receptors. While chemically similar to its unlabeled counterpart, its primary value is not in its pharmacological activity but in its critical role as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate quantification of atropine is essential in clinical and forensic toxicology, pharmacokinetic studies, and quality control of natural products. (Rac)-Atropine-d3 serves as the benchmark for achieving the highest levels of accuracy and precision in these applications by correcting for variability during sample preparation and analysis.
For quantitative mass spectrometry, substituting (Rac)-Atropine-d3 with a non-isotopically labeled structural analog (e.g., homatropine, scopolamine, or cocaine-d3) introduces significant analytical errors. These compounds exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to atropine. Consequently, they cannot accurately compensate for analyte loss during sample preparation or for matrix-induced signal suppression or enhancement in the mass spectrometer—a critical failure in complex biological or botanical samples. Relying on such substitutes compromises assay precision and accuracy, making the resulting data unreliable for regulated bioanalysis, pharmacokinetic modeling, or clinical diagnostics. Therefore, for applications demanding high fidelity, a stable isotope-labeled internal standard that is chemically and physically identical to the analyte is the only appropriate choice.
The +3 Dalton mass shift of (Rac)-Atropine-d3 ensures clear separation from the unlabeled analyte in a mass spectrometer. In LC-MS/MS methods, this allows for the selection of distinct mass-to-charge (m/z) transitions for the analyte (e.g., m/z 290.2 → 124.0) and the internal standard (m/z 293.1 → 127.0), eliminating signal overlap and isotopic crosstalk. This separation is fundamental to its function, preventing the analyte's signal from artificially inflating the standard's signal, which is a prerequisite for accurate quantification.
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |
| Target Compound Data | 293.1 (for Atropine-d3) |
| Comparator Or Baseline | Unlabeled Atropine: 290.2 |
| Quantified Difference | +3.0 Da Mass Shift |
| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI+). |
This mass difference is the primary reason for procuring this compound; it enables the instrument to distinguish the analyte from the standard, which is non-negotiable for the internal standard dilution method.
Due to its identical physicochemical structure, (Rac)-Atropine-d3 co-elutes perfectly with unlabeled atropine in liquid chromatography systems. This ensures that both the analyte and the internal standard experience the exact same matrix effects (ion suppression or enhancement) as they enter the mass spectrometer. Methods using non-isotopic standards, which elute at different times, cannot provide this level of correction, leading to significant quantification errors. The ability to correct for these sample-specific effects is a key performance differentiator.
| Evidence Dimension | Chromatographic Retention Time |
| Target Compound Data | Effectively identical to unlabeled atropine |
| Comparator Or Baseline | Structural Analogs (e.g., Scopolamine, Homatropine): Different retention times |
| Quantified Difference | Near-zero deviation from analyte vs. significant deviation for analogs |
| Conditions | Reversed-phase liquid chromatography (e.g., C18 column). |
Co-elution is critical for process reproducibility; it guarantees that any analytical variability affecting the analyte also affects the standard, allowing for reliable mathematical correction and generating trustworthy data.
Validated LC-MS/MS methods utilizing (Rac)-Atropine-d3 demonstrate superior analytical performance. For example, a method for quantifying atropine in mouse plasma achieved intraday and interday precision with a coefficient of variation (%CV) below 5% and accuracy within ±15% of the theoretical concentration. In another study, a validated method for human plasma reported intraday and interday precision below 10% and accuracy within ±7%. These performance metrics often surpass those of methods relying on structural analogs or external calibration, which are more susceptible to variability.
| Evidence Dimension | Assay Precision (Interday %CV) |
| Target Compound Data | < 5-10% (using Atropine-d3 IS) |
| Comparator Or Baseline | Typically >15% (for methods without a co-eluting IS) |
| Quantified Difference | 2-3 fold improvement in precision |
| Conditions | Validated LC-MS/MS assays in biological matrices (human and mouse plasma). |
High precision and accuracy are required for regulatory compliance (e.g., FDA, EMA guidelines) and ensure the reliability and reproducibility of data for clinical decisions and pharmacokinetic modeling.
This compound is the right choice for characterizing the absorption, distribution, metabolism, and excretion (ADME) of atropine. Its ability to enable highly precise and accurate quantification in plasma, even at low pg/mL levels, is essential for building reliable pharmacokinetic models required for drug development and regulatory submissions.
In scenarios requiring definitive identification and quantification of atropine exposure or poisoning, (Rac)-Atropine-d3 is critical. It ensures that results from complex matrices like blood, urine, or hair are accurate and legally defensible, which is unachievable with less reliable internal standards.
For the quantification of atropine contamination in food products (e.g., cereals) or for standardizing the alkaloid content in botanical materials, this internal standard is essential. It corrects for complex matrix effects inherent in plant-based samples, enabling compliance with food safety regulations and ensuring product consistency.
Acute Toxic